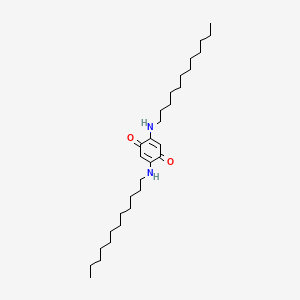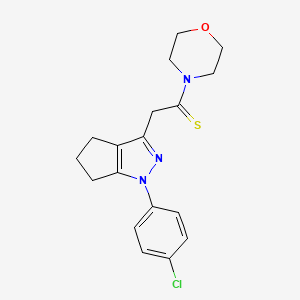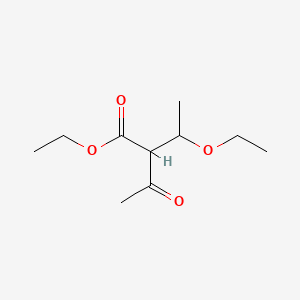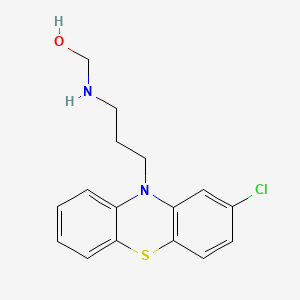
10H-Phenothiazine-10-propanamine, 2-chloro-N-hydroxy-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Phenothiazine-10-propanamine, 2-chloro-N-hydroxy-N-methyl- is a complex organic compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine-10-propanamine, 2-chloro-N-hydroxy-N-methyl- typically involves multiple steps, starting with the preparation of the phenothiazine core. The core can be synthesized through the cyclization of diphenylamine with sulfur. Subsequent steps involve the introduction of the propanamine side chain, chlorination, and methylation. The hydroxyl group is introduced through a hydroxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
10H-Phenothiazine-10-propanamine, 2-chloro-N-hydroxy-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
10H-Phenothiazine-10-propanamine, 2-chloro-N-hydroxy-N-methyl- has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10H-Phenothiazine-10-propanamine, 2-chloro-N-hydroxy-N-methyl- involves its interaction with various molecular targets. The compound may bind to specific receptors or enzymes, altering their activity. This can lead to changes in cellular signaling pathways, ultimately affecting physiological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Prochlorperazine: Used to control severe nausea and vomiting.
Perphenazine: Employed in the treatment of schizophrenia.
Uniqueness
10H-Phenothiazine-10-propanamine, 2-chloro-N-hydroxy-N-methyl- is unique due to its specific functional groups, which confer distinct chemical properties and potential applications. Its combination of a chloro group, hydroxyl group, and methylated amine side chain differentiates it from other phenothiazine derivatives, potentially leading to unique biological activities and industrial uses.
Properties
CAS No. |
13409-68-2 |
|---|---|
Molecular Formula |
C16H17ClN2OS |
Molecular Weight |
320.8 g/mol |
IUPAC Name |
[3-(2-chlorophenothiazin-10-yl)propylamino]methanol |
InChI |
InChI=1S/C16H17ClN2OS/c17-12-6-7-16-14(10-12)19(9-3-8-18-11-20)13-4-1-2-5-15(13)21-16/h1-2,4-7,10,18,20H,3,8-9,11H2 |
InChI Key |
UXYUBLRYQVDGKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)CCCNCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



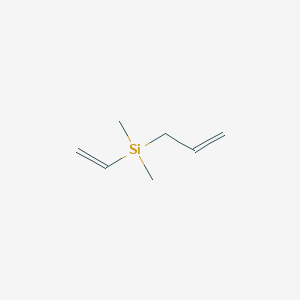
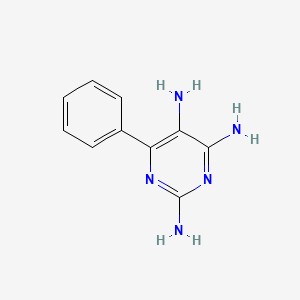

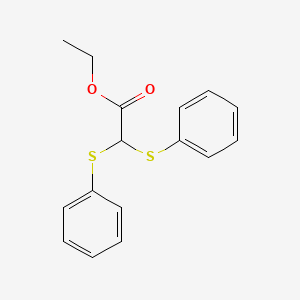

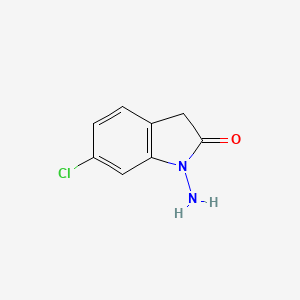
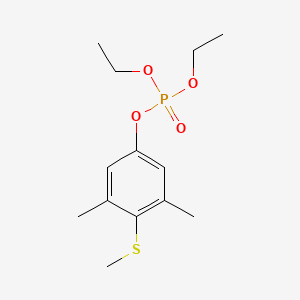

![(1R,7R)-Bicyclo[5.1.0]octane](/img/structure/B14714500.png)
